molecular formula C18H31NO B1437326 N-Hexyl-3-(hexyloxy)aniline CAS No. 1040682-59-4

N-Hexyl-3-(hexyloxy)aniline

Cat. No.: B1437326
CAS No.: 1040682-59-4
M. Wt: 277.4 g/mol
InChI Key: XOICMBZRPUDMHT-UHFFFAOYSA-N
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Description

N-Hexyl-3-(hexyloxy)aniline is an organic compound with the molecular formula C18H31NO and a molecular weight of 277.45 g/mol . This compound is characterized by the presence of a hexyl group attached to the nitrogen atom and a hexyloxy group attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

3-hexoxy-N-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-3-5-7-9-14-19-17-12-11-13-18(16-17)20-15-10-8-6-4-2/h11-13,16,19H,3-10,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOICMBZRPUDMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=CC=C1)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexyl-3-(hexyloxy)aniline can be synthesized through a multi-step process involving the reaction of aniline derivatives with hexyl halides under specific conditions. One common method involves the alkylation of 3-(hexyloxy)aniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-3-(hexyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexyl-3-(hexyloxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hexyl-3-(hexyloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Hexyl-3-(hexyloxy)benzene
  • N-Hexyl-3-(hexyloxy)phenol
  • N-Hexyl-3-(hexyloxy)aniline derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both hexyl and hexyloxy groups. These features confer distinct chemical properties, making it suitable for specialized applications in research and industry .

Biological Activity

N-Hexyl-3-(hexyloxy)aniline is a compound with notable biochemical properties and biological activities, particularly in the context of cellular interactions and metabolic processes. This article provides an in-depth analysis of its biological activity, including mechanisms of action, cellular effects, and potential applications in scientific research.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a hexyl group and a hexyloxy substituent attached to an aniline backbone. This structure influences its solubility, reactivity, and biological interactions.

The compound exhibits several important biochemical properties:

  • Stability : this compound is stable at room temperature with a predicted boiling point of 396.30°C.
  • Solubility : Its solubility is enhanced through N-acetylation, facilitating excretion from the body.
  • Reactivity : The compound undergoes various reactions including oxidation to form quinones and reduction to amines.

Cellular Effects

This compound has been shown to affect cellular processes significantly:

  • Upregulation of NAT-1 Activity : In HaCaT skin cells, the compound increases the activity of N-acetyltransferase 1 (NAT-1), leading to enhanced detoxification and reduced toxicity.
  • Impact on Metabolic Pathways : The compound interacts with NAT-1 and other enzymes, which are crucial for its detoxification and clearance from the body.

The molecular mechanism by which this compound exerts its effects involves:

  • N-Acetylation : The compound undergoes N-acetylation by NAT-1, which is a key step in its detoxification process.
  • Binding Interactions : It binds to specific enzymes and receptors, modifying their activity and leading to various biochemical outcomes.

Transport and Distribution

The distribution of this compound within cells is influenced by:

  • Solubility Factors : The compound's solubility affects its transport across cellular membranes.
  • Binding Proteins : Interactions with transporters and binding proteins play a role in its distribution within tissues.

Research Applications

This compound is utilized in various fields:

Field Application
ChemistryBuilding block for organic synthesis
BiologyStudy of enzyme interactions and protein binding
IndustryProduction of dyes, pigments, and specialty chemicals

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Detoxification Studies : Research indicates that the upregulation of NAT-1 by this compound leads to increased detoxification rates in human skin cells, suggesting potential applications in dermatological formulations.
  • Enzyme Interaction Studies : Investigations into the binding affinities of this compound with various enzymes reveal its potential as a modulator in biochemical pathways relevant to drug metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hexyl-3-(hexyloxy)aniline
Reactant of Route 2
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N-Hexyl-3-(hexyloxy)aniline

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